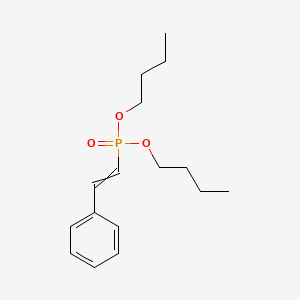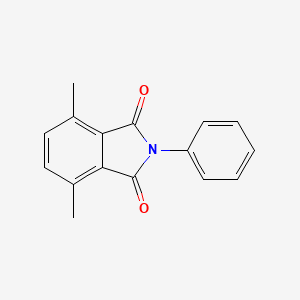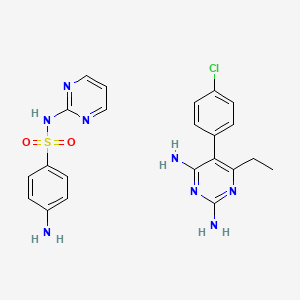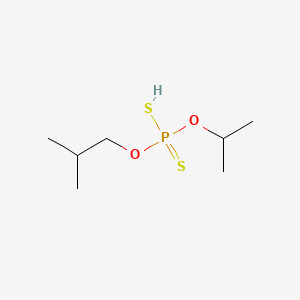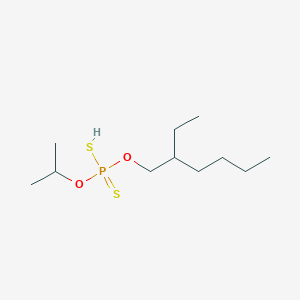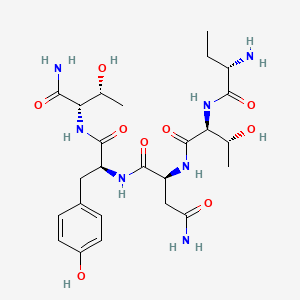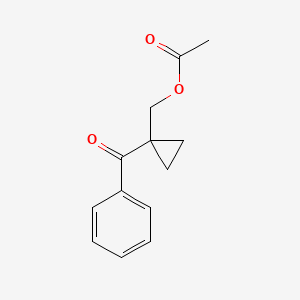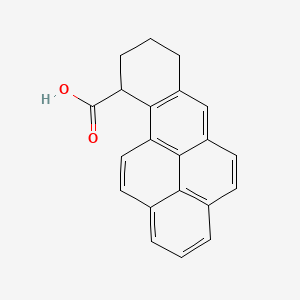
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 3-chloro-N,N-dimethylcyclohexan-1-amine and 2,4,6-trinitrophenol The former is a cyclohexane derivative with a chlorine atom and a dimethylamine group, while the latter is a nitrophenol derivative known for its explosive properties
Vorbereitungsmethoden
The synthesis of 3-chloro-N,N-dimethylcyclohexan-1-amine typically involves the chlorination of N,N-dimethylcyclohexan-1-amine. This can be achieved using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
For the preparation of 2,4,6-trinitrophenol, also known as picric acid, nitration of phenol is performed using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to ensure safety and yield.
Analyse Chemischer Reaktionen
3-chloro-N,N-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Wissenschaftliche Forschungsanwendungen
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-N,N-dimethylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The chlorine atom and dimethylamine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. For 2,4,6-trinitrophenol, its explosive properties are due to the rapid decomposition and release of gases upon ignition, which generates a high-pressure shock wave.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-chloro-N,N-dimethylcyclohexan-1-amine include other chlorinated amines such as 3-chloro-N,N-dimethylpropan-1-amine and 3-chloro-N,N-dimethylbutan-1-amine. These compounds share similar structural features but differ in the length of the carbon chain, which can influence their reactivity and applications.
For 2,4,6-trinitrophenol, similar compounds include other nitrophenols like 2,4-dinitrophenol and 2,6-dinitrophenol. These compounds also possess nitro groups that contribute to their reactivity and potential use as explosives or chemical intermediates.
Eigenschaften
CAS-Nummer |
7461-56-5 |
|---|---|
Molekularformel |
C14H19ClN4O7 |
Molekulargewicht |
390.77 g/mol |
IUPAC-Name |
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H16ClN.C6H3N3O7/c1-10(2)8-5-3-4-7(9)6-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,3-6H2,1-2H3;1-2,10H |
InChI-Schlüssel |
RMCHIIRYNWWPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCCC(C1)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


